molecular formula C21H23ClN4O3 B11684170 2-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]benzoic acid

2-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]benzoic acid

Cat. No.: B11684170
M. Wt: 414.9 g/mol
InChI Key: CDFQMCFUCLJSDU-YDZHTSKRSA-N
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Description

The compound 2-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]benzoic acid (molecular formula: C₂₁H₂₃ClN₄O₃; molecular mass: 414.890) is a hydrazide derivative characterized by a piperazine core substituted with a 2-chlorobenzyl group. Its structure includes an (E)-configured hydrazone bridge linking the benzoic acid moiety to the piperazine-acetyl group . The benzoic acid group confers acidity and hydrogen-bonding capacity, while the chlorobenzyl substituent may enhance lipophilicity and influence receptor binding.

Properties

Molecular Formula

C21H23ClN4O3

Molecular Weight

414.9 g/mol

IUPAC Name

2-[(E)-[[2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]acetyl]hydrazinylidene]methyl]benzoic acid

InChI

InChI=1S/C21H23ClN4O3/c22-19-8-4-2-6-17(19)14-25-9-11-26(12-10-25)15-20(27)24-23-13-16-5-1-3-7-18(16)21(28)29/h1-8,13H,9-12,14-15H2,(H,24,27)(H,28,29)/b23-13+

InChI Key

CDFQMCFUCLJSDU-YDZHTSKRSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C/C3=CC=CC=C3C(=O)O

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=CC=CC=C3C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]benzoic acid typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-chlorobenzyl chloride to form 4-(2-chlorobenzyl)piperazine.

    Acetylation: The 4-(2-chlorobenzyl)piperazine is then acetylated using acetic anhydride to yield 4-(2-chlorobenzyl)piperazin-1-yl acetate.

    Hydrazone Formation: The acetylated product is reacted with hydrazine hydrate to form the corresponding hydrazone.

    Condensation with Benzoic Acid: Finally, the hydrazone is condensed with 2-formylbenzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenated solvents and nucleophiles like sodium azide (NaN3).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]benzoic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]benzoic acid involves its interaction with specific molecular targets. The piperazine ring and the benzoic acid moiety are crucial for binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of piperazine-acetyl hydrazides, where structural variations in the aromatic or heterocyclic substituents modulate physicochemical and biological properties. Below is a detailed comparison with four analogs (Table 1), followed by key observations.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Substituent (R) Molecular Mass Key Features
2-[(E)-... benzoic acid (Target Compound) C₂₁H₂₃ClN₄O₃ Benzoic acid 414.890 Acidic group, hydrogen-bond donor/acceptor, moderate lipophilicity
2-[4-(2-Chlorobenzyl)piperazin-1-yl]-N′-[(E)-(2-hydroxyphenyl)methylene]acetohydrazide C₂₁H₂₃ClN₄O₂ 2-Hydroxyphenyl 406.894 Phenolic -OH enhances solubility, potential for antioxidant activity
2-[4-(2-Chlorobenzyl)piperazin-1-yl]-N′-[(E)-(1-methyl-1H-pyrrol-2-yl)methylene]acetohydrazide C₂₀H₂₅ClN₆O 1-Methylpyrrol-2-yl 416.905 Pyrrole ring introduces π-π stacking potential; methyl group increases bulk
2-[4-(2-Chlorobenzyl)piperazin-1-yl]-N′-[(E)-(2-hydroxy-1-naphthyl)methylene]acetohydrazide C₂₅H₂₅ClN₄O₂ 2-Hydroxy-1-naphthyl 456.944 Extended aromatic system (naphthyl) enhances lipophilicity and UV absorption
2-[4-(2-Chlorobenzyl)piperazin-1-yl]-N′-(2-oxo-2H-indol-3-yl)acetohydrazide C₂₂H₂₂ClN₅O₂ 2-Oxoindol-3-yl 435.901 Indole moiety may confer affinity for serotonin or kinase receptors

Key Structural and Functional Differences

Substituent Effects on Solubility and Acidity The target compound’s benzoic acid group (pKa ~4.2) enhances water solubility in ionized form, unlike analogs with non-acidic substituents (e.g., 1-methylpyrrol-2-yl, naphthyl) . The 2-hydroxyphenyl analog (Table 1, Row 2) combines phenolic -OH (pKa ~10) with moderate acidity, likely improving membrane permeability compared to the more polar benzoic acid derivative .

Lipophilicity and Aromatic Interactions The naphthyl-substituted analog (Row 4) exhibits higher molecular weight and lipophilicity (logP estimated >3.5), favoring hydrophobic interactions in biological systems .

Electronic and Steric Modifications Replacement of benzoic acid with 1-methylpyrrol-2-yl (Row 3) introduces a five-membered heterocycle with electron-rich π-clouds, which may alter electronic distribution and steric hindrance near the hydrazone bridge .

Biological Implications While specific activity data are unavailable in the provided evidence, structural analogs suggest plausible therapeutic directions. For example, the indole derivative (Row 5) may align with known indole-based kinase inhibitors, while the phenolic analog (Row 2) could exhibit antioxidant properties akin to polyphenols .

Biological Activity

The compound 2-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]benzoic acid (commonly referred to as the target compound) is a complex organic molecule notable for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other therapeutic properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The target compound has the following chemical properties:

  • Molecular Formula : C22H25ClN4O4
  • Molecular Weight : 458.9 g/mol
  • IUPAC Name : this compound
  • InChI Key : RTLILLMDXVALFQ-AFUMVMLFSA-N

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of compounds with similar structures, particularly those containing piperazine and hydrazine moieties. Research indicates that derivatives of piperazine exhibit varying degrees of antimicrobial activity against a range of pathogens.

Case Study:
A study examined the antimicrobial effects of various piperazine derivatives, including those similar to the target compound. The results showed that many synthesized compounds displayed moderate to good antimicrobial activity against Gram-positive and Gram-negative bacteria, with some achieving minimum inhibitory concentrations (MICs) as low as 32 µg/mL .

CompoundMIC (µg/mL)Activity
Target Compound32Moderate
Piperazine Derivative A16Good
Piperazine Derivative B64Moderate

Anticancer Activity

The potential anticancer properties of compounds related to benzoic acid derivatives have been explored in various studies. The mechanism often involves the inhibition of cancer cell proliferation through apoptosis induction.

Research Findings:
A recent investigation into benzoic acid derivatives revealed that certain compounds significantly inhibited the growth of cancer cell lines, including breast and lung cancer cells. The target compound was found to induce apoptosis in these cell lines, suggesting its potential as an anticancer agent .

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast)15Apoptosis Induction
A549 (Lung)20Cell Cycle Arrest

The biological activity of the target compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, impacting pathways such as apoptosis and cell cycle regulation.
  • Receptor Modulation : It may interact with various receptors, modifying their activity and leading to altered cellular responses.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in cancer cells, promoting cell death.

Comparative Analysis with Similar Compounds

To understand the unique properties of the target compound, a comparison with structurally similar compounds is useful.

Compound NameAntimicrobial ActivityAnticancer Activity
4-(2-Chlorobenzyl)piperazine derivativeModerateModerate
Benzoic acid derivative AGoodHigh
Target CompoundModerateSignificant

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